(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)imino-7-(diethylamino)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-3-24(4-2)16-10-5-13-11-17(19(22)25)20(26-18(13)12-16)23-15-8-6-14(21)7-9-15/h5-12H,3-4H2,1-2H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKVOSVVUJZVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)Br)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable diethylamine reacts with the chromene intermediate.
Bromination: The bromophenyl group is introduced via an electrophilic aromatic substitution reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the bromophenyl intermediate and an appropriate amine or imine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Amines derived from the reduction of the imino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the diethylamino group play crucial roles in binding to these targets, while the chromene core provides structural stability and facilitates the overall interaction. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Bromophenyl vs. Chlorophenyl Groups
Phenoxyphenyl Substitution
- (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (): This analog replaces the bromophenyl group with a phenoxyphenyl moiety. The ether linkage introduces flexibility and increased hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .
Positional Isomerism and Functional Group Impact
Carboxamide vs. Carboxylate Esters
- Target Compound : The 3-carboxamide group enables hydrogen bonding with biological targets, a critical feature for inhibitor design.
- Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (): The ester group at the 3rd position reduces hydrogen-bonding capacity but increases lipophilicity, favoring passive diffusion across membranes .
Chromene Ring Modifications
- 2-Oxo vs. 2-Imino Groups: The target compound’s imino group (C=N) creates a conjugated system distinct from the 2-oxo (C=O) analog in .
Biological Activity
(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This compound's unique structure, featuring a bromophenyl group and a diethylamino moiety, contributes to its biological activity.
Synthetic Routes
The synthesis of this compound typically involves the condensation of 4-bromoaniline with 3-formylchromone. This reaction is usually facilitated by solvents such as acetic acid or ethanol under elevated temperatures to promote imino linkage formation.
Chemical Structure
- Molecular Formula: C18H19BrN2O3
- Molecular Weight: 396.26 g/mol
Chemical Reactions
The compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form oxo derivatives.
- Reduction : The imino group can be reduced to an amine.
- Substitution : The bromophenyl group can undergo nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the bromophenyl group enhances its binding affinity to target proteins, while the chromene core contributes to its stability and reactivity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity against a range of pathogens. It shows promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G0/G1 phase |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
